molecular formula C7H21PSi2 B14704903 Heptamethyldisilaphosphane CAS No. 18339-98-5

Heptamethyldisilaphosphane

Cat. No.: B14704903
CAS No.: 18339-98-5
M. Wt: 192.39 g/mol
InChI Key: SIRIKYUWKQNSPQ-UHFFFAOYSA-N
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Description

Heptamethyldisilaphosphane is an organosilicon-phosphorus compound characterized by a disilaphosphane backbone (Si–P–Si) substituted with seven methyl groups. Its structure distinguishes it from conventional siloxanes (Si–O–Si) and phosphazenes (P–N rings).

Properties

CAS No.

18339-98-5

Molecular Formula

C7H21PSi2

Molecular Weight

192.39 g/mol

IUPAC Name

methyl-bis(trimethylsilyl)phosphane

InChI

InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3

InChI Key

SIRIKYUWKQNSPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Heptamethyldisilaphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Heptamethyldisilaphosphane’s Si–P–Si linkage contrasts with:

  • Hexamethyldisiloxane (CAS 107-46-0) : Features a Si–O–Si backbone, imparting thermal stability and hydrophobicity, commonly used in lubricants and silicone polymers .
  • Phosphazenes (e.g., Tetrachloromonospirocyclotriphosphazenes): Contain alternating P–N bonds, enabling applications in flame retardants and elastomers .
  • Dimethyl Hydrogen Phosphite (CAS 124–40–3) : A phosphorus ester with P–O bonds, utilized as a reducing agent and stabilizer .

Physicochemical Properties (Hypothetical Comparison)

Compound Backbone Key Properties (Inferred) Applications
This compound Si–P–Si High polarity, moderate thermal stability Catalysis, semiconductor precursors
Hexamethyldisiloxane Si–O–Si Hydrophobic, low reactivity Lubricants, water-repellent coatings
Phosphazenes P–N High thermal stability, flexibility Flame retardants, biomedical materials
Dimethyl Hydrogen Phosphite P–O Reducing agent, acidic Stabilizers, organic synthesis

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